2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C25H24N4O2S and a molecular weight of 444.56 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from the appropriate triazole precursor. The key steps include:
Formation of the Triazole Ring: This is usually achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Benzyl and Phenoxymethyl Groups: These groups are introduced through alkylation reactions using benzyl halides and phenoxymethyl halides, respectively.
Attachment of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with thiol compounds under suitable conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with 2,5-dimethylphenyl acetic acid or its derivatives to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The benzyl and phenoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives .
Scientific Research Applications
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The sulfanyl group may also play a role in modulating the compound’s activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- **2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- **2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity and may improve its interaction with biological membranes and targets .
Properties
CAS No. |
539812-50-5 |
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Molecular Formula |
C26H26N4O2S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O2S/c1-19-13-14-20(2)23(15-19)27-25(31)18-33-26-29-28-24(17-32-22-11-7-4-8-12-22)30(26)16-21-9-5-3-6-10-21/h3-15H,16-18H2,1-2H3,(H,27,31) |
InChI Key |
INRHJSOUZFUNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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